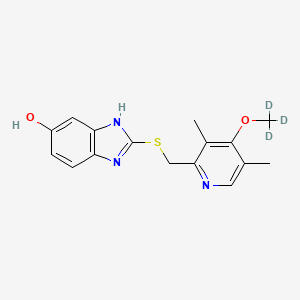

5-O-Desmethyl Omeprazole-d3 Sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

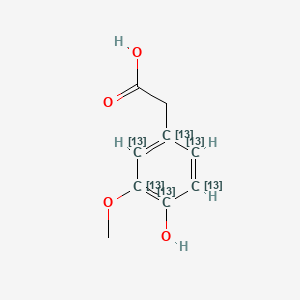

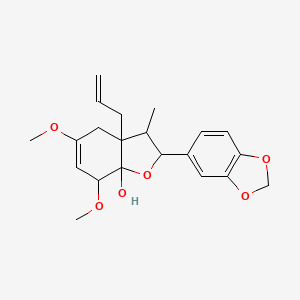

5-O-Desmethyl Omeprazole-d3 Sulfide is a labeled metabolite of Omeprazole, a well-known gastric proton pump inhibitor. This compound is primarily used in proteomics research and is characterized by its molecular formula C16H14D3N3O2S and molecular weight of 318.41 .

Mecanismo De Acción

Target of Action

The primary target of 5-O-Desmethyl Omeprazole-d3 Sulfide is the gastric proton pump . This pump is a pivotal entity responsible for orchestrating the secretion of gastric acid .

Mode of Action

This compound works by inhibiting the gastric proton pump . This inhibition results in a decrease in the production and secretion of gastric acid .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the production of gastric acid. By inhibiting the gastric proton pump, it disrupts the normal functioning of this pathway, leading to a decrease in the production and secretion of gastric acid .

Result of Action

The inhibition of the gastric proton pump by this compound leads to a decrease in the production and secretion of gastric acid . This can help in the management of conditions such as gastroesophageal reflux disease (GERD), where there is an excessive production of gastric acid .

Análisis Bioquímico

Biochemical Properties

5-O-Desmethyl Omeprazole-d3 Sulfide plays a significant role in biochemical reactions, particularly in the inhibition of the gastric proton pump. This compound interacts with several enzymes and proteins, including the H+/K+ ATPase enzyme, which is responsible for the secretion of gastric acid . The interaction between this compound and H+/K+ ATPase results in the inhibition of acid secretion, making it a valuable tool for studying gastric acid-related disorders.

Cellular Effects

This compound influences various cellular processes, particularly in gastric parietal cells. It inhibits the H+/K+ ATPase enzyme, leading to a reduction in gastric acid secretion . This inhibition affects cell signaling pathways related to acid production and can alter gene expression associated with gastric acid regulation. Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in acid secretion.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the H+/K+ ATPase enzyme in gastric parietal cells . This binding inhibits the enzyme’s activity, preventing the exchange of hydrogen and potassium ions, which is essential for acid secretion. The inhibition of H+/K+ ATPase leads to a decrease in gastric acid production, providing therapeutic benefits for conditions like peptic ulcers and gastroesophageal reflux disease.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits gastric acid secretion without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including alterations in liver enzyme levels and potential damage to gastric mucosa . These dosage-dependent effects highlight the importance of optimizing dosage levels in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its parent compound, Omeprazole. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which convert it into various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its interactions with other drugs and biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed in the gastrointestinal tract and distributed to gastric parietal cells, where it exerts its inhibitory effects on the H+/K+ ATPase enzyme . The localization and accumulation of this compound in target tissues are essential for its therapeutic efficacy.

Subcellular Localization

This compound is primarily localized in the secretory canaliculi of gastric parietal cells, where it interacts with the H+/K+ ATPase enzyme . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The precise localization of this compound is critical for its inhibitory effects on gastric acid secretion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide involves the deuteration of Omeprazole, followed by the removal of the 5-methoxy group to yield the desmethyl derivative. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

5-O-Desmethyl Omeprazole-d3 Sulfide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Aplicaciones Científicas De Investigación

5-O-Desmethyl Omeprazole-d3 Sulfide has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Omeprazole and its derivatives.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic effects and as a tool to understand the pharmacokinetics of Omeprazole.

Industry: Utilized in the development of new drugs and in quality control processes for pharmaceutical products .

Comparación Con Compuestos Similares

Similar Compounds

Omeprazole: The parent compound, widely used as a gastric proton pump inhibitor.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: A proton pump inhibitor with a slightly different chemical structure but similar therapeutic effects

Uniqueness

5-O-Desmethyl Omeprazole-d3 Sulfide is unique due to its deuterium labeling, which makes it particularly useful in proteomics research and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various experimental setups .

Propiedades

IUPAC Name |

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPIOBRWGYAHRI-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CSC2=NC3=C(N2)C=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/new.no-structure.jpg)

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)